N-(3-aminopropyl)-N-butyl-N-methylamine
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Overview
Description
N-(3-aminopropyl)-N-butyl-N-methylamine is an organic compound that belongs to the class of amines. It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to butyl and methyl groups. This compound is of interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-butyl-N-methylamine typically involves the reaction of N-methyl-N-butylamine with 3-chloropropylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
N-methyl-N-butylamine+3-chloropropylamine→this compound+HCl
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-butyl-N-methylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
N-(3-aminopropyl)-N-butyl-N-methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the modification of biomolecules and as a reagent in biochemical assays.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-N-butyl-N-methylamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)-N-methylamine
- N-(3-aminopropyl)-N-ethylamine
- N-(3-aminopropyl)-N-propylamine
Uniqueness
N-(3-aminopropyl)-N-butyl-N-methylamine is unique due to its specific combination of butyl and methyl groups attached to the amino-propyl chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
N'-butyl-N'-methylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-4-7-10(2)8-5-6-9/h3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBZJBVQYLKTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427958 |
Source
|
Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13595-43-2 |
Source
|
Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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